4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole
Description
4-Chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a heterocyclic compound featuring an indole core substituted at the 4-position with a chlorine atom. The indole nitrogen is further functionalized with an ethyl group bearing a carbonyl bridge to a piperazinyl ring, which is linked to a pyridine moiety.
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-4-3-5-17-15(16)7-9-24(17)14-19(25)23-12-10-22(11-13-23)18-6-1-2-8-21-18/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHOOEWNEFCDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=CC4=C3C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Related Indole Derivatives
While direct data for the target compound are absent, comparisons can be drawn with analogous indole-based compounds, such as 3-[4-(4-Chlorobenzoylamino)-1,3-dimethylpyrazol-5-yl]indole (6b) from . Below is a detailed analysis:
Structural Differences
| Feature | Target Compound | Compound 6b |
|---|---|---|
| Indole Substitution | Chlorine at position 4 | Unsubstituted indole (position 3 linked to pyrazole) |
| Functional Groups | Piperazine-pyridine-ethyl-ketone | Pyrazole-chlorobenzoylamino-methyl |
| Key Linkages | Carbonyl bridge between indole and piperazine | Amide bond between pyrazole and chlorobenzoyl group |
Inferred Properties of Target Compound :
- Melting Point : Expected to be lower than 6b’s 243–244°C due to reduced aromatic stacking (fewer planar groups).
- Spectroscopy : A carbonyl stretch (~1700 cm⁻¹) and pyridine/piperazine N-H stretches (~3300 cm⁻¹) would dominate IR. MS might show fragmentation at the ketone or piperazine-pyridine bond.
Bioactivity Considerations
- The target compound’s piperazine-pyridine system is more aligned with CNS receptor modulation, though this remains speculative without experimental data.
Biological Activity
4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates an indole core, a chloro group, a carbonyl moiety, and a piperazine ring, which collectively contribute to its diverse pharmacological properties. This article explores the compound's biological activity based on existing research findings.
Chemical Structure and Properties
The compound's structural features are essential for its biological activity. The indole structure is known for its ability to interact with various biological targets, while the piperazine ring enhances receptor binding capabilities. The presence of the chloro group and carbonyl functionality further diversifies its reactivity and potential interactions.
| Structural Feature | Description |
|---|---|
| Indole Core | Bicyclic structure facilitating interactions with neurotransmitter receptors. |
| Chloro Group | Enhances lipophilicity and potential receptor interactions. |
| Carbonyl Group | Allows for nucleophilic attack and formation of derivatives. |
| Piperazine Ring | Increases binding affinity at neurotransmitter receptors, particularly in neuropharmacology. |
Biological Activities
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antitumor Activity : Indole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Compounds similar to 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole demonstrate activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
-
Antitumor Activity :
- A study demonstrated that indole derivatives could induce apoptosis in cancer cells through modulation of the mitochondrial pathway. The specific mechanisms involved include the activation of caspases and disruption of mitochondrial membrane potential.
-
Neuropharmacological Potential :
- Research indicates that related piperazine-containing compounds can act as serotonin receptor modulators, influencing mood regulation and pain perception. This positions 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole as a candidate for further exploration in neuropharmacology.
The biological activity of 4-chloro-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole can be attributed to its interaction with various receptors and enzymes:
- G-protein Coupled Receptors (GPCRs) : Similar compounds have been shown to act as allosteric modulators at GPCRs, which are critical targets in drug development.
Interaction Studies
Interaction studies reveal that this compound may affect neurotransmitter systems by modulating receptor activity, particularly serotonin receptors, which play a significant role in mood regulation and anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
